Antibacterial agent 98

Description

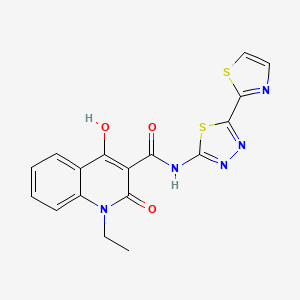

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H13N5O3S2 |

|---|---|

Molecular Weight |

399.5 g/mol |

IUPAC Name |

1-ethyl-4-hydroxy-2-oxo-N-[5-(1,3-thiazol-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-3-carboxamide |

InChI |

InChI=1S/C17H13N5O3S2/c1-2-22-10-6-4-3-5-9(10)12(23)11(16(22)25)13(24)19-17-21-20-15(27-17)14-18-7-8-26-14/h3-8,23H,2H2,1H3,(H,19,21,24) |

InChI Key |

GRHWASHECCCIDY-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NN=C(S3)C4=NC=CS4)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: The Mechanism of Action of Cresomycin, a Novel Synthetic Antibiotic

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Antimicrobial resistance (AMR) represents a critical and escalating threat to global public health. The continuous evolution of resistance mechanisms in pathogenic bacteria necessitates the development of novel antibiotics with unique modes of action. Cresomycin (CRM) is a new, fully synthetic, bridged macrobicyclic antibiotic designed to overcome prevalent forms of resistance to ribosome-targeting agents.[1][2][3][4][5] Developed through a collaborative effort between researchers at Harvard University and the University of Illinois Chicago, Cresomycin demonstrates potent activity against a wide spectrum of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains.[6][7][8] Its core mechanism involves high-affinity binding to the bacterial ribosome, an action enhanced by a "pre-organized" molecular structure that maintains efficacy even against enzymatically modified ribosomes that confer resistance to existing antibiotics.[1][2][3][9] This document provides a detailed technical overview of Cresomycin's mechanism of action, its effectiveness against resistant pathogens, and the key experimental protocols used to elucidate its function.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Cresomycin belongs to the oxepanoprolinamide class of antibiotics, which shares structural similarities with lincosamides such as clindamycin.[2][9] Like lincosamides, Cresomycin's primary target is the bacterial 70S ribosome, the essential cellular machinery responsible for protein synthesis.[1][10] It specifically binds to the peptidyl transferase center (PTC) located on the 50S large ribosomal subunit.[9] By occupying this critical site, Cresomycin directly interferes with the formation of peptide bonds, thereby halting protein elongation and leading to a bacteriostatic effect.[6][9]

The defining innovation of Cresomycin lies in its rigid, conformationally constrained structure.[2] Unlike older semi-synthetic antibiotics whose structures are flexible and must expend energy to adopt the correct binding conformation, Cresomycin is synthesized to be "pre-organized" into the precise three-dimensional shape required for optimal interaction with the ribosomal PTC.[1][3][9] This pre-organization results in a significantly stronger and more stable binding affinity, which is the key to its enhanced antibacterial activity and its ability to overcome common resistance mechanisms.[2][10]

Overcoming Antimicrobial Resistance

A primary challenge for ribosome-targeting antibiotics is bacterial resistance mediated by ribosomal RNA methyltransferases, such as those encoded by the cfr and erm genes.[2][11] These enzymes modify a key adenine nucleotide (A2503 in E. coli) within the PTC by adding a methyl group. This modification creates steric hindrance that prevents many antibiotics, including lincosamides and macrolides, from binding effectively.

Cresomycin was specifically engineered to overcome this widespread resistance mechanism.[11] Structural biology studies have revealed that when Cresomycin encounters a Cfr- or Erm-methylated ribosome, its high binding affinity and rigid structure enable it to physically displace the modified nucleotide.[6][11] This forces a conformational adjustment in the ribosome, allowing Cresomycin to maintain its tight grip on the PTC and inhibit protein synthesis, rendering the resistance mechanism ineffective.[7][11]

Data Presentation: Antibacterial Activity

Cresomycin has demonstrated a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative pathogens, including those on the notorious ESKAPE list that are common causes of healthcare-associated infections.[1][10][11]

Table 1: Summary of In Vitro Antibacterial Spectrum

| Bacterial Species | Gram Stain | Resistance Profile | Activity |

|---|---|---|---|

| Staphylococcus aureus | Positive | Multidrug-Resistant (MDR) | Potent Inhibition[2][3][6] |

| Escherichia coli | Negative | Multidrug-Resistant (MDR) | Potent Inhibition[3][5][6] |

| Pseudomonas aeruginosa | Negative | Multidrug-Resistant (MDR) | Potent Inhibition[2][3][5] |

| Other ESKAPE Pathogens | Both | Multidrug-Resistant (MDR) | Potent Inhibition[1][10] |

In vivo studies have corroborated these findings. In mouse models of systemic infection, Cresomycin treatment led to significantly improved survival rates compared to controls.

Table 2: Summary of In Vivo Efficacy in Mouse Infection Models

| Infection Model | Pathogen | Treatment | Outcome |

|---|---|---|---|

| Systemic Infection | S. aureus (MDR) | Cresomycin | 100% survival (10/10 mice) at 7 days[4][12] |

| Systemic Infection | S. aureus (MDR) | Vehicle (Control) | 90% mortality (9/10 mice) within 2 days[4][12] |

| Localized Infection | E. coli, P. aeruginosa | Cresomycin | Significant suppression of bacterial growth[4][10] |

Key Experimental Protocols

The characterization of Cresomycin's mechanism and efficacy involved a multi-disciplinary approach combining chemical synthesis, structural biology, microbiology, and in vivo studies.

5.1 Total Chemical Synthesis Unlike semi-synthetic antibiotics that modify natural products, Cresomycin is fully synthetic.[1][2] Its complex, bridged macrobicyclic structure was built using advanced organic synthesis techniques, allowing for precise control over its three-dimensional architecture to achieve the "pre-organized" state for optimal ribosomal binding.[2][4]

5.2 Structural Biology: X-ray Crystallography To visualize the interaction between Cresomycin and its target, researchers used X-ray crystallography.[4][8] They successfully determined high-resolution crystal structures of Cresomycin bound to the 70S ribosome from Thermus thermophilus.[11] Crucially, structures were solved for Cresomycin in complex with both wild-type ribosomes and ribosomes that had been modified by Cfr and Erm methyltransferases.[5][11][13] This provided direct, atomic-level evidence of how Cresomycin binds to the PTC and displaces methylated nucleotides to overcome resistance.[4][11]

5.3 Antimicrobial Susceptibility Testing: Broth Microdilution The in vitro potency of Cresomycin against a broad panel of bacterial pathogens was quantified using the standard broth microdilution method.[11] This assay determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible bacterial growth, providing a quantitative measure of its activity.

5.4 In Vivo Efficacy: Mouse Infection Models To assess its effectiveness in a living system, Cresomycin was tested in mouse models of bacterial infection.[1][3] These models included systemic infections, where a lethal dose of bacteria like MDR S. aureus is introduced into the bloodstream, and localized infections.[4][10] Efficacy was measured by animal survival rates and the reduction of bacterial colony-forming units (CFUs) in target tissues.[10]

5.5 Cytotoxicity and Safety Assays Preliminary safety was evaluated through in vitro experiments using human cell lines, including primary fibroblasts and immortalized endothelial cells.[11] Additionally, hemolysis assays were conducted with human erythrocytes to test for membrane-damaging effects.[11] These studies showed that Cresomycin induced low cytotoxicity at concentrations effective against bacteria.[9][11]

Conclusion and Future Directions

Cresomycin represents a significant advancement in the fight against antimicrobial resistance. Its novel, fully synthetic design demonstrates the power of structure-based drug discovery to create molecules that can overcome known bacterial defense mechanisms. By being "pre-organized" for high-affinity binding to the bacterial ribosome, Cresomycin maintains potent activity against MDR Gram-positive and Gram-negative pathogens, both in vitro and in vivo.[5] While it has not yet been tested in humans, the promising preclinical data has led to further development efforts to assess its potential as a clinical candidate.[2][4][14] The principles underlying Cresomycin's design offer a compelling blueprint for the development of next-generation antibiotics capable of evading entrenched resistance.

References

- 1. A new synthetic antibiotic tightly binds bacterial ribosomes | Drug Discovery News [drugdiscoverynews.com]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. Introducing Cresomycin, a synthetic antimicrobial molecule highly effective against multidrug-resistant bacteria | EurekAlert! [eurekalert.org]

- 4. Designing a new antibiotic to combat drug resistance | National Institutes of Health (NIH) [stagetestdomain3.nih.gov]

- 5. An antibiotic preorganized for ribosomal binding overcomes antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. UIC research helps create new antibiotic that evades bacterial resistance | UIC today [today.uic.edu]

- 8. amr-insights.eu [amr-insights.eu]

- 9. Cresomycin - Wikipedia [en.wikipedia.org]

- 10. fiercebiotech.com [fiercebiotech.com]

- 11. Ribosome-binding antibiotic cresomycin strikes against multidrug-resistant pathogens | BioWorld [bioworld.com]

- 12. Designing a new antibiotic to combat drug resistance | National Institutes of Health (NIH) [nih.gov]

- 13. An antibiotic preorganized for ribosomal binding overcomes antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evading Bacterial Resistance: Scientists Develop Groundbreaking New Antibiotic - - Prova Education [provaeducation.com]

Technical Guide: Synthesis and Biological Profile of Antibacterial Agent 98

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis, mechanism of action, and biological activity of the potent antibacterial compound designated as "Antibacterial agent 98," also identified in scientific literature as compound g37. This agent is a novel N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamide derivative that exhibits significant efficacy against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its primary mechanism of action is the inhibition of the ATPase activity of DNA gyrase B (GyrB), a critical enzyme for bacterial DNA replication. This guide details the synthetic pathway, presents key quantitative biological data, outlines experimental protocols, and provides visual diagrams of the synthesis workflow and the agent's mechanism of action.

Introduction

The emergence of antibiotic-resistant bacterial strains presents a formidable challenge to global public health. The development of novel antibacterial agents with unique mechanisms of action is therefore a critical area of research. This compound (compound g37) has been identified as a promising candidate in this endeavor. It is an orally active, bactericidal agent that has demonstrated a low propensity for inducing resistance in MRSA.[1][2] This technical guide serves as a resource for researchers engaged in the discovery and development of new antibacterial therapies.

Synthesis Pathway

The synthesis of this compound (1-ethyl-4-hydroxy-2-oxo-N-(5-(thiazol-2-yl)-1,3,4-thiadiazol-2-yl)-1,2-dihydroquinoline-3-carboxamide) is a multi-step process. The core of the synthesis involves the formation of a 4-hydroxy-2-quinolone scaffold, followed by the coupling of a substituted thiadiazole moiety. A generalized synthetic scheme is presented below.

Quantitative Biological Data

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Antibacterial Activity of this compound (g37)

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

| S. aureus ATCC29213 | 0.25 |

| Methicillin-Resistant S. aureus (MRSA) Strain 1 | 0.25 |

| Methicillin-Resistant S. aureus (MRSA) Strain 2 | 0.5 |

| Methicillin-Resistant S. aureus (MRSA) Strain 3 | 0.5 |

| Vancomycin-Intermediate S. aureus (VISA) | 1 |

Data sourced from Xue W, et al. Eur J Med Chem. 2020.[3]

Table 2: In Vitro Activity and Cytotoxicity of this compound (g37)

| Parameter | Value |

| S. aureus GyrB IC50 | 0.15 µM |

| HepG2 Cell Line IC50 | 55.3 µM |

| HUVEC Cell Line IC50 | 38.8 µM |

Data sourced from MedChemExpress and Xue W, et al. Eur J Med Chem. 2020.[1][3]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of this compound. The specific details are based on standard laboratory procedures and information inferred from the primary literature.

General Synthesis Protocol

The synthesis of 1-ethyl-4-hydroxy-2-oxo-N-(5-(thiazol-2-yl)-1,3,4-thiadiazol-2-yl)-1,2-dihydroquinoline-3-carboxamide (g37) involves a multi-step procedure.

-

Synthesis of the 4-hydroxy-2-quinolone core: A substituted aniline is reacted with diethyl malonate, followed by a thermal cyclization to form the ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.

-

Synthesis of the thiadiazole amine: Thiazole-2-carbothioamide is reacted with a hydrazine derivative in a cyclocondensation reaction to yield 5-(thiazol-2-yl)-1,3,4-thiadiazol-2-amine.

-

Final Coupling: The ethyl ester of the quinolone core is saponified to the corresponding carboxylic acid. This acid is then coupled with the thiadiazole amine using a suitable coupling agent (e.g., HATU, HOBt) in an appropriate solvent (e.g., DMF) to yield the final product, this compound.

-

Purification: The final compound is purified using column chromatography on silica gel.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Bacterial Inoculum: A bacterial suspension is prepared and adjusted to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL in Mueller-Hinton broth.

-

Serial Dilution of the Compound: this compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: The bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action: DNA Gyrase B Inhibition

This compound targets the B subunit of bacterial DNA gyrase (GyrB).[1] DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, an essential process for DNA replication and transcription in bacteria. The enzyme is a tetramer composed of two GyrA and two GyrB subunits. The GyrB subunit possesses ATPase activity, which provides the energy for the strand-passage reaction.

This compound acts as a competitive inhibitor at the ATP-binding site of GyrB.[4] By blocking the binding of ATP, the compound prevents the conformational changes necessary for DNA cleavage and re-ligation, thus inhibiting the supercoiling activity of the enzyme. This leads to the disruption of DNA replication and ultimately results in bacterial cell death.

Conclusion

This compound represents a significant advancement in the development of novel antibacterial agents. Its potent activity against clinically relevant pathogens, including MRSA, coupled with its distinct mechanism of action, makes it a valuable lead compound for further optimization and preclinical development. This technical guide provides a foundational understanding of its synthesis and biological profile to aid researchers in the field of antibacterial drug discovery.

References

An In-depth Technical Guide to the Spectrum of Activity of Antibacterial Agent 98 Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 98, also identified as compound g37, is a novel, potent, and orally active antibacterial agent belonging to the N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamide class of compounds.[1] Emerging from research focused on combating the growing threat of antibiotic resistance, this agent demonstrates significant activity against Gram-positive pathogens, most notably methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique mechanism of action targets the bacterial DNA gyrase subunit B (GyrB), an essential enzyme for DNA replication and repair, making it a promising candidate for further development.[1][3] This technical guide provides a comprehensive overview of the spectrum of activity, mechanism of action, and relevant experimental protocols for this compound.

Mechanism of Action

This compound functions by inhibiting the ATPase activity of Gyrase B in Staphylococcus aureus.[2][3][4] This inhibition prevents the supercoiling of bacterial DNA, a critical process for DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[2][4] Molecular docking studies suggest that the 4-hydroxy-2-quinolone fragment of the compound plays a crucial role in binding to the ATP-binding site of GyrB.[1] This targeted action makes it an effective bactericidal agent.[1]

Spectrum of Activity

This compound has demonstrated potent activity against a range of Gram-positive bacteria, with a particular emphasis on Staphylococcus aureus, including multidrug-resistant strains.

Quantitative Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various S. aureus strains. The data is compiled from in vitro studies.

| Bacterial Strain | Type | MIC (µg/mL) | Reference Compound (Vancomycin) MIC (µg/mL) |

| S. aureus ATCC29213 | Methicillin-Sensitive S. aureus (MSSA) | 0.1[4] | N/A |

| Methicillin-Resistant S. aureus (MRSA) | Clinically Isolated Strains | 0.25 - 1[1] | 1 - 64[1] |

Note: The potency of this compound was reported to be 2 to 128 times greater than that of vancomycin against the tested MRSA strains.[1] Further research is required to determine the MIC values against a broader panel of Gram-positive bacteria such as Streptococcus spp., Enterococcus spp., and Bacillus spp.

Experimental Protocols

The following section details a standard methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound, consistent with the likely procedures used in the foundational research.

MIC Determination: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[5][6]

1. Preparation of Materials:

-

This compound: A stock solution is prepared in a suitable solvent (e.g., DMSO) at a high concentration.

-

Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria.[3]

-

Bacterial Strains: Pure, overnight cultures of the test bacteria (e.g., S. aureus ATCC29213) are used.

-

Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.

2. Inoculum Preparation:

-

A few colonies from a fresh agar plate are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

-

This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL in each well of the microtiter plate.[6]

3. Assay Procedure:

-

Serial two-fold dilutions of this compound are prepared directly in the 96-well plate using CAMHB to achieve a range of desired concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL).[3]

-

Each well is then inoculated with the standardized bacterial suspension.

-

Control wells are included: a positive control (broth and bacteria, no agent) and a negative control (broth only).

4. Incubation and Reading:

-

The plate is incubated at 37°C for 16-20 hours under aerobic conditions.[5]

-

Following incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits visible growth (i.e., the first clear well).[6]

Conclusion

This compound (compound g37) is a highly promising antibacterial candidate with potent, bactericidal activity against Gram-positive bacteria, including clinically significant MRSA strains. Its novel mechanism of targeting DNA gyrase B, coupled with its favorable characteristics of being orally active and having a low propensity for inducing resistance, positions it as a strong lead for further preclinical and clinical development. The provided data and protocols offer a foundational guide for researchers and drug development professionals interested in exploring the potential of this new class of antibacterial agents.

References

An In-depth Technical Guide to the Spectrum of Activity of Antibacterial Agent 98 Against Gram-Negative Bacteria

Executive Summary

Antibacterial agent 98 is a novel synthetic compound currently under investigation for its potent bactericidal activity against a wide range of gram-negative pathogens, including multidrug-resistant (MDR) strains. This document provides a comprehensive overview of its in-vitro activity, detailing its spectrum, potency, and putative mechanism of action. The data presented herein is intended to support further research and development of this promising new agent.

Spectrum of Activity and Potency

The in-vitro potency of this compound was evaluated against a panel of clinically relevant gram-negative bacteria using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI). The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the agent that completely inhibits visible growth, was determined for each isolate.

Quantitative Data Summary

The following tables summarize the MIC values of this compound against various gram-negative species.

Table 1: MIC of this compound Against Wild-Type Gram-Negative Bacteria

| Bacterial Species | Strain ID | MIC (µg/mL) |

| Escherichia coli | ATCC 25922 | 0.5 |

| Pseudomonas aeruginosa | ATCC 27853 | 1 |

| Klebsiella pneumoniae | ATCC 700603 | 0.25 |

| Acinetobacter baumannii | ATCC 19606 | 2 |

| Enterobacter cloacae | ATCC 13047 | 1 |

| Serratia marcescens | ATCC 13880 | 2 |

Table 2: MIC of this compound Against Multidrug-Resistant (MDR) Gram-Negative Bacteria

| Bacterial Species | Strain ID | Resistance Profile | MIC (µg/mL) |

| E. coli (ESBL-producing) | BAA-2469 | CTX-M-15 | 1 |

| K. pneumoniae (Carbapenem-resistant) | BAA-1705 | KPC-3 | 2 |

| P. aeruginosa (MDR) | PAO1-R | Efflux pump overexpression | 4 |

| A. baumannii (MDR) | AB-5075 | Multiple (Carbapenemase, Aminoglycoside) | 4 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Broth Microdilution for MIC Determination

-

Preparation of Bacterial Inoculum: A suspension of the bacterial isolate is prepared in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of this compound: The agent is serially diluted two-fold in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is incubated at 35-37°C for 18-24 hours in ambient air.

-

Reading the MIC: The MIC is determined as the lowest concentration of the agent at which there is no visible growth.

Time-Kill Assay

-

Inoculum Preparation: A logarithmic-phase culture of the test organism is diluted in CAMHB to a starting density of approximately 5 x 10⁵ CFU/mL.

-

Exposure to Agent: this compound is added at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. A growth control (no agent) is included.

-

Sampling and Plating: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, and 24 hours). The samples are serially diluted in sterile saline and plated onto Mueller-Hinton Agar.

-

Enumeration: Following incubation, colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.

Mechanism of Action: Signaling and Experimental Workflow

Preliminary studies suggest that this compound disrupts bacterial membrane integrity. The proposed mechanism involves an initial interaction with Lipopolysaccharide (LPS) in the outer membrane, leading to membrane destabilization and subsequent depolarization of the cytoplasmic membrane.

Visualizations

The following diagrams illustrate the proposed mechanism and experimental workflows.

Caption: Proposed mechanism of action for this compound.

Caption: Experimental workflow for MIC determination by broth microdilution.

Caption: Logical relationship of Agent 98's activity spectrum.

The Discovery and Isolation of Antibacterial Agent 98: A Technical Whitepaper

Abstract

In the face of mounting antibiotic resistance, the discovery of novel antibacterial agents is a paramount global health objective. This whitepaper details the discovery, isolation, and preliminary characterization of a potent new antibacterial compound, designated "Antibacterial Agent 98" (AA-98). Isolated from a novel strain of Streptomyces sp. found in deep-sea sediment, AA-98 demonstrates significant bactericidal activity, particularly against multi-drug resistant Gram-positive pathogens. This document provides a comprehensive overview of the screening process, detailed experimental protocols for its multi-step purification, quantitative analysis of its bioactivity, and a proposed mechanism of action.

Introduction: The Quest for Novel Antibiotics

The diminishing efficacy of existing antibiotics necessitates the exploration of unique ecological niches for novel bioactive compounds. Marine environments, with their vast and largely untapped microbial diversity, represent a promising frontier for antibiotic discovery.[1] The genus Streptomyces has historically been a prolific source of clinically vital antibiotics.[2][3][4] This guide outlines the successful identification and isolation of a new antibacterial agent from a marine Streptomyces strain, offering a potential new scaffold for therapeutic development.

Discovery and Screening

A high-throughput screening program was initiated to assess the antimicrobial potential of actinomycetes isolated from deep-sea sediment samples. One isolate, designated HTS-98, demonstrated a significant zone of inhibition against a panel of pathogenic bacteria.

Experimental Protocol: Microbial Screening

-

Sample Collection: Sediment samples were collected from a depth of 2500 meters in the Pacific Ocean.

-

Isolation of Actinomycetes: Samples were serially diluted and plated on selective agar media (M3 agar) and incubated at 28°C for 14 days.[4] Morphologically distinct colonies resembling actinomycetes were sub-cultured for purification.[4]

-

Primary Screening (Agar Plug Method): Agar plugs from mature cultures of each isolate were placed on lawns of test bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).

-

Secondary Screening: Isolates showing significant activity were cultured in liquid broth. The cell-free supernatant was then tested for antimicrobial activity using a standard well diffusion assay to confirm the secretion of an active compound.

Isolate HTS-98 was selected for further investigation due to its broad and potent activity against Gram-positive pathogens.

Isolation and Purification of this compound

A multi-step purification process was developed to isolate the active compound from the fermentation broth of HTS-98. The process involves liquid-liquid extraction followed by multiple chromatographic steps.[5][6][7]

Experimental Workflow: Purification of AA-98

The overall workflow for the purification of AA-98 is depicted below.

Caption: Workflow for the isolation and purification of AA-98.

Detailed Experimental Protocols

Protocol 3.2.1: Large-Scale Fermentation

-

A seed culture of Streptomyces sp. HTS-98 was inoculated into a 100 L fermenter containing a production medium and incubated for 96 hours at 28°C with constant agitation.[8]

Protocol 3.2.2: Extraction

-

The fermentation broth was centrifuged to separate the biomass from the supernatant.

-

The cell-free supernatant was extracted twice with an equal volume of ethyl acetate.[6]

-

The organic phases were combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[6]

Protocol 3.2.3: Silica Gel Chromatography

-

The crude extract was adsorbed onto silica gel and loaded onto a silica gel column (230-400 mesh).

-

The column was eluted with a stepwise gradient of chloroform and methanol.

-

Fractions were collected and tested for antibacterial activity against S. aureus. Active fractions were pooled and concentrated.

Protocol 3.2.4: Preparative Reversed-Phase HPLC

-

The semi-purified active fraction was subjected to preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Column: C18 column (250 x 20 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV at 280 nm.

-

The major peak corresponding to antibacterial activity was collected, yielding pure AA-98.

Characterization and Bioactivity

The purified AA-98 was characterized by its physicochemical properties and its antibacterial activity was quantified.

Physicochemical Properties of AA-98

| Property | Value |

| Appearance | White amorphous powder |

| Molecular Formula | C₂₈H₃₅N₅O₇ |

| Molecular Weight | 553.6 g/mol |

| Solubility | Soluble in Methanol, DMSO |

| Purity (HPLC) | >99% |

Caption: Physicochemical properties of this compound.

Antibacterial Activity of AA-98

The Minimum Inhibitory Concentration (MIC) of AA-98 was determined against a panel of clinically relevant bacteria using the broth microdilution method.

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.25 |

| Staphylococcus aureus (MRSA, Clinical Isolate) | Gram-positive | 0.5 |

| Enterococcus faecalis (VRE, Clinical Isolate) | Gram-positive | 1.0 |

| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.125 |

| Escherichia coli (ATCC 25922) | Gram-negative | >128 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >128 |

| Klebsiella pneumoniae (Clinical Isolate) | Gram-negative | >128 |

Caption: Minimum Inhibitory Concentration (MIC) of AA-98.

The data clearly indicates that AA-98 has potent activity against Gram-positive bacteria, including drug-resistant strains, but is inactive against the tested Gram-negative bacteria.

Proposed Mechanism of Action

Preliminary studies suggest that AA-98 inhibits bacterial cell wall biosynthesis.[9][10][11] This mode of action is an excellent example of selective toxicity, as mammalian cells lack a peptidoglycan cell wall.[9][10] It is hypothesized that AA-98 specifically targets the transglycosylation step in peptidoglycan synthesis by binding to Lipid II, a key precursor molecule.[12] This prevents the incorporation of new peptidoglycan units into the growing cell wall, leading to cell lysis.[12][13]

Caption: Proposed inhibition of peptidoglycan synthesis by AA-98.

Conclusion and Future Directions

This compound is a novel compound isolated from a marine Streptomyces strain with potent and selective activity against Gram-positive bacteria. Its unique origin and powerful efficacy against resistant pathogens mark it as a promising lead candidate for further drug development.

Future work will focus on:

-

Complete structural elucidation using NMR and mass spectrometry.

-

In-depth studies to confirm the precise molecular target and mechanism of action.

-

Evaluation of in vivo efficacy and toxicity in animal models.

-

Synthesis of analogues to explore structure-activity relationships (SAR).

The discovery of AA-98 underscores the importance of bioprospecting in unique environments to combat the growing threat of antimicrobial resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. microbiologyresearch.org [microbiologyresearch.org]

- 3. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Identification of Antimicrobial Compounds in Two Streptomyces sp. Strains Isolated From Beehives [frontiersin.org]

- 5. Isolation and Purification of Natural Products from Microbial Cultures | Springer Nature Experiments [experiments.springernature.com]

- 6. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation and Purification of Natural Products from Microbial Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Isolation and Identification of Antibacterial Bioactive Compounds From Bacillus megaterium L2 [frontiersin.org]

- 9. Inhibition of Cell Wall Biosynthesis by Antibiotics [sigmaaldrich.com]

- 10. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 11. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]

- 12. resources.biomol.com [resources.biomol.com]

- 13. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]

Technical Guide: Molecular Target Identification of a Novel Antibacterial Agent

Abstract

The identification of molecular targets is a critical step in the development of novel antibacterial agents. This process not only elucidates the mechanism of action but also informs strategies for overcoming potential resistance and guiding lead optimization. This technical guide provides a comprehensive overview of a multi-pronged approach for identifying the molecular target of a novel antibacterial compound, referred to herein as "Antibacterial Agent 98" (AA-98). The guide details key experimental protocols, presents hypothetical data in a structured format, and visualizes complex workflows and pathways to offer a clear and actionable framework for researchers, scientists, and drug development professionals.

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery and development of new antibacterial agents with novel mechanisms of action. A crucial phase in this endeavor is the identification of the specific molecular target(s) within the bacterial cell that the compound interacts with to exert its bactericidal or bacteriostatic effects. Understanding the molecular target is paramount for rational drug design, predicting and mitigating resistance, and ensuring the safety and efficacy of the new therapeutic.

This document outlines a systematic and robust workflow for the molecular target identification of a hypothetical novel compound, "this compound." The methodologies described encompass a combination of affinity-based, genetic, and proteomic approaches, providing a powerful strategy to pinpoint the target and elucidate the mechanism of action.

Initial Characterization of this compound

Prior to target identification, initial characterization of the antibacterial agent is essential to understand its spectrum of activity and basic properties.

Minimum Inhibitory Concentration (MIC) Testing

The first step is to determine the MIC of AA-98 against a panel of clinically relevant bacterial strains. This provides data on its potency and spectrum of activity (narrow vs. broad).

Table 1: Hypothetical MIC Data for this compound

| Bacterial Strain | Gram Stain | MIC (µg/mL) | Interpretation |

| Staphylococcus aureus (ATCC 29213) | Positive | 0.25 | Potent Activity |

| Streptococcus pneumoniae (ATCC 49619) | Positive | 0.5 | Potent Activity |

| Enterococcus faecalis (ATCC 29212) | Positive | 1 | Moderate Activity |

| Escherichia coli (ATCC 25922) | Negative | 64 | Low Activity |

| Pseudomonas aeruginosa (ATCC 27853) | Negative | >128 | Inactive |

Experimental Protocols for Target Identification

A multi-faceted approach is recommended to increase the probability of successful target identification. The following are key experimental strategies.

Affinity-Based Approaches

Affinity-based methods utilize a modified version of the antibacterial agent to "pull out" its binding partners from the cellular milieu.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Synthesis of Affinity Probe: Synthesize a derivative of AA-98 with a linker arm and a reactive group (e.g., biotin or an alkyne for click chemistry) that does not abrogate its antibacterial activity. Confirm that the modified compound retains activity similar to the parent molecule.

-

Preparation of Cell Lysate: Grow the target bacterium (e.g., S. aureus) to mid-log phase, harvest the cells, and prepare a total cell lysate through mechanical or enzymatic disruption.

-

Immobilization of the Probe: Covalently attach the AA-98 probe to a solid support matrix (e.g., streptavidin-agarose beads if biotinylated).

-

Affinity Pull-Down: Incubate the immobilized probe with the bacterial cell lysate to allow the target protein(s) to bind.

-

Washing: Wash the beads extensively with buffer to remove non-specific protein binders.

-

Elution: Elute the bound proteins from the beads, often using a denaturing buffer.

-

Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the AA-98 pull-down compared to a control (e.g., beads with no probe).

Genetic Approaches for Target Identification

Genetic methods involve identifying mutations that confer resistance to the antibacterial agent, as these mutations often occur in the target gene or a related pathway.

Experimental Protocol: Spontaneous Resistance Mutant Selection

-

Selection of Mutants: Plate a high density of susceptible bacteria (e.g., 10^9 CFU) on agar plates containing AA-98 at a concentration 4-8 times the MIC.

-

Isolation and Verification: Isolate colonies that grow on the selection plates. Re-streak the colonies on antibiotic-containing and antibiotic-free media to confirm the resistance phenotype.

-

MIC Shift Confirmation: Perform MIC testing on the confirmed resistant mutants to quantify the increase in resistance.

-

Whole-Genome Sequencing (WGS): Perform WGS on the resistant mutants and the parent strain.

-

Variant Calling: Compare the genome sequences to identify single nucleotide polymorphisms (SNPs), insertions, or deletions that are present in the resistant mutants but not the parent.

-

Target Gene Identification: Identify the gene(s) harboring the mutations. These are candidate target genes.

Table 2: Hypothetical Resistance Mutation Data for AA-98

| Mutant Isolate | MIC (µg/mL) | Fold Increase in MIC | Gene with Mutation | Mutation Details | Putative Protein Function |

| Parent Strain | 0.25 | - | - | - | - |

| Mutant R1 | 16 | 64x | fabI | G93V | Enoyl-ACP reductase |

| Mutant R2 | 32 | 128x | fabI | A121D | Enoyl-ACP reductase |

| Mutant R3 | 16 | 64x | fabI | M159T | Enoyl-ACP reductase |

Proteomic and Transcriptomic Approaches

These methods analyze global changes in protein or RNA levels in response to treatment with the antibacterial agent, which can provide clues about its mechanism of action.

Experimental Protocol: Proteomic Profiling (e.g., using TMT labeling)

-

Treatment: Treat bacterial cultures with a sub-lethal concentration of AA-98 for a defined period.

-

Protein Extraction: Harvest the cells and extract total protein.

-

Digestion and Labeling: Digest the proteins into peptides and label them with tandem mass tags (TMTs) for quantitative comparison.

-

LC-MS/MS Analysis: Analyze the labeled peptides by LC-MS/MS.

-

Data Analysis: Identify and quantify proteins whose expression levels are significantly altered in the AA-98 treated sample compared to an untreated control. Upregulation of a specific protein or pathway may indicate the cell's response to the inhibition of that pathway.

Target Validation

Once a putative target is identified (e.g., FabI from the resistance studies), it must be validated.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

-

Cloning and Expression: Clone the gene of the putative target (e.g., fabI) into an expression vector and purify the recombinant protein.

-

Enzyme Assay: Perform an in vitro enzyme activity assay in the presence of varying concentrations of AA-98.

-

IC50 Determination: Determine the concentration of AA-98 required to inhibit 50% of the enzyme's activity (the IC50 value).

-

Validation with Mutant Protein: Purify the mutant version of the protein (e.g., FabI G93V) and repeat the inhibition assay. A significant increase in the IC50 for the mutant protein confirms that AA-98 directly targets this enzyme.

Table 3: Hypothetical Target Validation Data for AA-98 against FabI

| Enzyme | Substrate | IC50 of AA-98 (nM) |

| Wild-Type FabI | NADPH | 50 |

| Mutant FabI (G93V) | NADPH | > 10,000 |

Elucidating the Mechanism of Action

Based on the validated target, a hypothetical mechanism of action can be proposed. If FabI is the confirmed target, AA-98 is an inhibitor of fatty acid biosynthesis.

Conclusion

The identification of the molecular target of a novel antibacterial agent is a complex but essential process. By employing a combination of affinity-based, genetic, and proteomic approaches, as outlined in this guide, researchers can systematically identify and validate the target of compounds like "this compound." The hypothetical data presented herein, suggesting FabI as the target of AA-98, illustrates a successful application of this workflow. This foundational knowledge is indispensable for the subsequent stages of drug development, including lead optimization, preclinical, and clinical studies.

Preliminary In Vitro Evaluation of Antibacterial Agent 98: A Technical Guide

Abstract

This document provides a comprehensive technical overview of the preliminary in vitro evaluation of a novel investigational compound, designated "Antibacterial agent 98." The guide is intended for researchers, scientists, and drug development professionals. It details the agent's antibacterial spectrum, potency, and preliminary safety profile through cytotoxicity analysis. Methodologies for all key experiments are described to ensure reproducibility. This guide also presents a proposed mechanism of action and a general experimental workflow, visualized through signaling pathway and process flow diagrams, to provide a foundational understanding of Agent 98's potential as a therapeutic candidate.

Antibacterial Activity

The antibacterial efficacy of Agent 98 was assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant Gram-positive and Gram-negative bacterial strains. Ciprofloxacin was used as a positive control for comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of Agent 98

| Bacterial Strain | Type | Agent 98 MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 2 | 0.5 |

| Enterococcus faecalis (ATCC 29212) | Gram-positive | 4 | 1 |

| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 1 | 0.25 |

| Escherichia coli (ATCC 25922) | Gram-negative | 8 | 0.015 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 16 | 0.25 |

| Klebsiella pneumoniae (ATCC 700603) | Gram-negative | 8 | 0.03 |

Table 2: Minimum Bactericidal Concentration (MBC) of Agent 98

| Bacterial Strain | Type | Agent 98 MBC (µg/mL) | MBC/MIC Ratio |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 4 | 2 |

| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 2 | 2 |

| Escherichia coli (ATCC 25922) | Gram-negative | 32 | 4 |

Interpretation: An MBC/MIC ratio of ≤4 is typically considered indicative of bactericidal activity. Based on these results, Agent 98 demonstrates bactericidal activity against the tested strains.

Cytotoxicity and Selectivity Index

A preliminary safety profile was established by evaluating the in vitro cytotoxicity of Agent 98 against the human embryonic kidney cell line (HEK293). The 50% cytotoxic concentration (CC50) was determined and used to calculate the Selectivity Index (SI), a key indicator of a compound's therapeutic window.

Table 3: Cytotoxicity and Selectivity Index (SI) of Agent 98

| Cell Line | Agent 98 CC50 (µg/mL) | Target Organism | Selectivity Index (SI = CC50/MIC) |

| HEK293 | >128 | S. aureus | >64 |

| HEK293 | >128 | S. pneumoniae | >128 |

| HEK293 | >128 | E. coli | >16 |

Interpretation: A higher SI value is desirable, indicating greater selectivity for the bacterial target over mammalian cells. The results suggest Agent 98 has a favorable preliminary safety profile with high selectivity, particularly for Gram-positive pathogens.

Experimental Protocols

MIC Determination via Broth Microdilution

The MIC was determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation: A stock solution of Agent 98 was prepared in dimethyl sulfoxide (DMSO). Two-fold serial dilutions were made in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum: Bacterial strains were cultured to the mid-logarithmic phase and diluted to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubation: Plates were incubated at 37°C for 18-24 hours.

-

Reading: The MIC was recorded as the lowest concentration of Agent 98 that completely inhibited visible bacterial growth.

MBC Determination

-

Sub-culturing: Following MIC determination, 10 µL aliquots were taken from all wells showing no visible growth.

-

Plating: The aliquots were plated onto Mueller-Hinton Agar (MHA) plates.

-

Incubation: Plates were incubated at 37°C for 24 hours.

-

Reading: The MBC was defined as the lowest concentration that resulted in a ≥99.9% reduction in the initial inoculum CFU count.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: HEK293 cells were seeded into a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: The culture medium was replaced with fresh medium containing serial dilutions of Agent 98. A vehicle control (DMSO) was included.

-

Incubation: Plates were incubated for an additional 48 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well, and the plate was incubated for 4 hours.

-

Solubilization: The medium was removed, and DMSO was added to dissolve the formazan crystals.

-

Measurement: The absorbance was measured at 570 nm using a microplate reader. The CC50 value was calculated using a non-linear regression analysis of the dose-response curve.

Visualized Workflow and Proposed Mechanism

Experimental Workflow for In Vitro Evaluation

The following diagram outlines the logical progression of experiments in the preliminary in vitro assessment of a novel antibacterial candidate like Agent 98.

Proposed Mechanism of Action: Inhibition of DNA Gyrase

Based on preliminary structural analysis (data not shown), Agent 98 is hypothesized to function by inhibiting DNA gyrase (GyrA/GyrB), an essential bacterial enzyme complex required for DNA replication, repair, and transcription. By binding to the complex, Agent 98 is thought to stabilize the transient double-strand DNA breaks, leading to a cessation of DNA synthesis and ultimately, cell death.

"Antibacterial agent 98" solubility and stability studies

An In-Depth Technical Guide to the Solubility and Stability of Antibacterial Agent 98

This technical guide provides a comprehensive overview of the solubility and stability characteristics of "this compound," a potent fluoroquinolone antibiotic. The data and protocols herein are essential for researchers, scientists, and drug development professionals involved in the formulation and analytical development of this compound. For the purpose of this guide, data from ciprofloxacin, a representative fluoroquinolone, is used to model the physicochemical properties of this compound.

Solubility Studies

Understanding the solubility of an active pharmaceutical ingredient (API) is critical for developing effective formulations and predicting its bioavailability. This section details the solubility of this compound in various common solvents at different temperatures.

Solubility Data

The solubility of this compound was determined in water, ethanol, 2-propanol, and acetone across a temperature range of 293.15 K to 323.15 K. The compound generally exhibits poor solubility in water and alcohols, with significantly higher solubility observed in acetone.[1] The hydrochloride salt form of the agent is noted to be about two orders of magnitude more soluble in water than its base form.[1]

| Solvent | Temperature (K) | Solubility (mol fraction x 105) | Standard Deviation (x 105) |

| Water | 293.15 | 0.16 | 0.01 |

| 303.15 | 0.22 | 0.01 | |

| 313.15 | 0.27 | 0.01 | |

| 323.15 | 0.35 | 0.02 | |

| Ethanol | 293.15 | 0.49 | 0.02 |

| 303.15 | 0.65 | 0.02 | |

| 313.15 | 0.81 | 0.03 | |

| 323.15 | 1.10 | 0.04 | |

| 2-Propanol | 293.15 | 0.23 | 0.01 |

| 303.15 | 0.31 | 0.01 | |

| 313.15 | 0.42 | 0.02 | |

| 323.15 | 0.55 | 0.02 | |

| Acetone | 293.15 | 5.0 | 0.2 |

| 303.15 | 6.2 | 0.2 | |

| 313.15 | 7.9 | 0.3 | |

| 323.15 | 10.1 | 0.4 | |

| Data adapted from studies on ciprofloxacin.[1] |

Experimental Protocol: Solubility Determination

The equilibrium solubility of this compound is determined using the shake-flask method.

Objective: To measure the saturation solubility of the compound in various solvents at specified temperatures.

Materials:

-

This compound powder

-

Solvents: Water (deionized), Ethanol (99.9%), 2-Propanol (99.9%), Acetone (99.9%)

-

Sealed Erlenmeyer flasks

-

Temperature-controlled orbital shaker bath

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Add an excess amount of this compound powder to sealed Erlenmeyer flasks containing a fixed volume of the desired solvent.[1]

-

Place the flasks in a temperature-controlled bath set to the target temperature (e.g., 293.15 K).[1]

-

Equilibrate the samples by shaking for a minimum of 6 hours to ensure saturation is reached.[1]

-

After equilibration, allow the flasks to rest for a short period to let undissolved solids settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved drug using a validated HPLC method.

-

Repeat the procedure for each solvent at all specified temperatures (293.15 K, 303.15 K, 313.15 K, and 323.15 K).[1]

Stability Studies

Stability testing is crucial for identifying degradation pathways and establishing the inherent stability of a drug substance. This section outlines the results of forced degradation studies on this compound under various stress conditions as mandated by ICH guidelines.[2][3]

Forced Degradation Data

Forced degradation studies were conducted to assess the stability of this compound under hydrolytic (acidic and alkaline), oxidative, photolytic, and thermal stress conditions. The compound shows the most significant degradation under oxidative conditions and the least under thermal stress.[2][4]

| Stress Condition | Parameters | Duration | Degradation (%) |

| Acidic Hydrolysis | 0.1 N HCl | 4 hours | ~20%[2][4][5] |

| Alkaline Hydrolysis | 0.1 N NaOH | 4 hours | ~24%[2][4][5] |

| Oxidation | 3% H₂O₂ | 4 hours | ~40%[2][4][5] |

| Photolytic | UV Radiation | 5 days | ~30%[2][4][5] |

| Thermal | 60°C | 24 hours | ~10%[2][4][5] |

| Data adapted from forced degradation studies on ciprofloxacin HCl.[2][3][4][5] |

Experimental Protocol: Forced Degradation Study

This protocol describes a typical procedure for investigating the stability of this compound under forced degradation conditions.

Objective: To establish the intrinsic stability profile of this compound and support the development of a stability-indicating analytical method.

Materials:

-

This compound

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Solvents: Methanol, HPLC-grade water, Acetonitrile

-

Equipment: Reflux flasks, thermostatically controlled heating chamber, UV chamber, HPLC system with a C18 column.[2]

Procedure:

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound by dissolving 50 mg of the compound in 50 mL of a suitable solvent (e.g., 0.1N methanolic HCl).[2]

-

Acidic Hydrolysis: Mix a portion of the stock solution with 0.1 N HCl. Reflux the solution at 70°C for 4 hours.[2][4]

-

Alkaline Hydrolysis: Mix a portion of the stock solution with 0.1 N NaOH. Reflux the solution at 70°C for 4 hours.[2][4]

-

Oxidative Degradation: Mix a portion of the stock solution with 3% H₂O₂. Keep the solution at 70°C for 4 hours.[2][4]

-

Thermal Degradation: Store a portion of the stock solution in a thermostatically controlled oven at 60°C for 24 hours.[2][4]

-

Photolytic Degradation: Expose a portion of the stock solution to UV radiation for 5 days.[2][4]

-

Sample Analysis: At specified time points, withdraw samples from each stress condition. Neutralize the acidic and alkaline samples if necessary. Dilute all samples with the mobile phase and analyze using a validated stability-indicating HPLC method to quantify the remaining parent drug and detect degradation products.[2]

Visualizations: Pathways and Workflows

Mechanism of Action

This compound, as a fluoroquinolone, functions by inhibiting essential bacterial enzymes involved in DNA replication, leading to bacterial cell death.

References

An In-depth Technical Guide on the Potential for Bacterial Resistance to Antibacterial Agent 98

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Antibacterial agent 98" is a hypothetical compound. This guide uses the well-documented case of β-lactam antibiotics as a proxy to provide a realistic and technically detailed framework for assessing bacterial resistance potential.

Introduction

This compound is a novel synthetic antibiotic characterized by a core β-lactam ring structure. Its primary mechanism of action is the inhibition of bacterial cell wall biosynthesis, making it a promising candidate for treating a range of bacterial infections.[1] However, the history of antimicrobial therapy is intrinsically linked to the emergence of bacterial resistance. This document provides a comprehensive technical overview of the potential mechanisms by which bacteria may develop resistance to this compound, outlines detailed experimental protocols for assessing this potential, and presents a framework for interpreting the resulting data.

Mechanism of Action of this compound

As a β-lactam antibiotic, Agent 98 targets and inactivates penicillin-binding proteins (PBPs).[2][3] PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall.[2][3] By covalently binding to the active site of these enzymes, Agent 98 blocks the cross-linking of peptidoglycan strands, leading to a weakened cell wall and eventual cell lysis.[1][3]

Potential Mechanisms of Bacterial Resistance

The emergence of resistance to β-lactam antibiotics is a well-documented phenomenon, and it is anticipated that bacteria could employ one or more of the following mechanisms to develop resistance to this compound.[1][4]

-

Enzymatic Degradation: The most common resistance mechanism against β-lactam antibiotics is the production of β-lactamase enzymes.[3][5] These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[3][5] These enzymes can be encoded on either the bacterial chromosome or on mobile genetic elements like plasmids, facilitating their spread between different bacteria.[4][5]

-

Target Modification: Alterations in the structure of PBPs can reduce their affinity for β-lactam antibiotics.[1][2] This prevents Agent 98 from effectively binding to its target, thus allowing cell wall synthesis to continue.

-

Reduced Permeability: In Gram-negative bacteria, the outer membrane acts as a barrier that antibiotics must cross.[1] Mutations in porin channel proteins can decrease the influx of Agent 98 into the cell, reducing its effective concentration at the target site.[1]

-

Efflux Pumps: Bacteria can actively transport antibiotics out of the cell using efflux pumps.[6][7] Overexpression of these pumps can prevent Agent 98 from reaching a high enough intracellular concentration to be effective.

Data on Resistance Potential

The following tables summarize hypothetical, yet realistic, quantitative data for this compound against susceptible and resistant strains of Staphylococcus aureus and Escherichia coli.

Table 1: Minimum Inhibitory Concentration (MIC) Data for this compound

| Bacterial Species | Strain Type | MIC Range (µg/mL) | Interpretation |

| Staphylococcus aureus | Wild-Type (Susceptible) | 0.06 - 1.0 | Susceptible |

| Staphylococcus aureus | PBP2a Mutant (Resistant) | 16 - >128 | Resistant |

| Escherichia coli | Wild-Type (Susceptible) | 0.25 - 2.0 | Susceptible |

| Escherichia coli | TEM-1 β-lactamase producer (Resistant) | 32 - >256 | Resistant |

| Escherichia coli | Porin Mutant (Resistant) | 8 - 32 | Intermediate/Resistant |

Table 2: Frequency of Spontaneous Resistance Mutations

| Bacterial Species | Antibiotic Concentration for Selection | Frequency of Resistant Mutants |

| Staphylococcus aureus | 4x MIC | 1 x 10⁻⁸ |

| Escherichia coli | 4x MIC | 5 x 10⁻⁹ |

Experimental Protocols for Resistance Assessment

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible in vitro growth of bacteria.[8][9][10]

Materials:

-

Cation-adjusted Mueller-Hinton Broth (MHB).[10]

-

Sterile 96-well microtiter plates.

-

This compound stock solution.

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL).[11]

-

Spectrophotometer.

Procedure:

-

Prepare serial two-fold dilutions of this compound in MHB across the wells of a 96-well plate.[9]

-

Prepare the bacterial inoculum by suspending colonies from an overnight culture plate in sterile saline to match the 0.5 McFarland standard.[11] Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[9][12]

-

Inoculate each well of the microtiter plate with the standardized bacterial suspension.[9] Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours.[10]

-

Determine the MIC by visually inspecting the plate for the lowest concentration of the antibiotic that completely inhibits bacterial growth (no turbidity).[9][10]

Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)

This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.[13][14]

Materials:

-

Mueller-Hinton agar (MHA) plates (4 mm depth).[13]

-

Sterile cotton swabs.

-

Filter paper disks (6 mm) impregnated with a known concentration of this compound.

-

Bacterial inoculum standardized to 0.5 McFarland turbidity.[11][15]

Procedure:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.[11][15]

-

Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.[11]

-

Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform growth.[16]

-

Allow the plate to dry for 3-5 minutes.[16]

-

Aseptically apply the this compound-impregnated disks to the surface of the agar, ensuring they are at least 24 mm apart.[15][16]

-

Incubate the plates at 35°C ± 2°C for 18-24 hours.[13]

-

Measure the diameter of the zone of complete growth inhibition in millimeters.[15]

-

Interpret the results (Susceptible, Intermediate, or Resistant) by comparing the zone diameter to established standards.[15]

β-Lactamase Activity Assay

This protocol detects the presence of β-lactamase enzymes using a chromogenic substrate.[17]

Materials:

-

Nitrocefin (a chromogenic cephalosporin).[17]

-

Assay buffer.

-

Bacterial cell lysate or culture supernatant.

-

96-well microtiter plate.

-

Microplate reader.

Procedure:

-

Prepare the bacterial sample. For intracellular enzymes, lyse the bacterial cells. For secreted enzymes, use the culture supernatant.[17]

-

Add the bacterial sample to the wells of a 96-well plate. Include a positive control (known β-lactamase) and a negative control (no enzyme).[17]

-

Prepare a reaction mix containing assay buffer and Nitrocefin.[17]

-

Add the reaction mix to each well to start the reaction.[17]

-

Measure the absorbance at 490 nm kinetically over 30-60 minutes.[17] The hydrolysis of Nitrocefin by β-lactamase results in a color change from yellow to red, leading to an increase in absorbance.[18]

-

Calculate the rate of absorbance change to determine the β-lactamase activity.[17]

Visualizations of Pathways and Workflows

Signaling Pathways and Experimental Workflows

The regulation of antibiotic resistance genes is often controlled by complex signaling pathways.[6][19][20] For instance, two-component systems can sense the presence of an antibiotic and trigger the expression of resistance genes, such as those encoding β-lactamases or efflux pumps.[6][7]

Caption: Mechanisms of action and resistance to this compound.

Caption: Experimental workflow for assessing susceptibility to Agent 98.

Caption: A two-component signaling pathway for β-lactamase induction.

Conclusion

The potential for bacterial resistance to this compound is significant and mirrors the challenges faced with other β-lactam antibiotics. A thorough understanding of the potential resistance mechanisms, coupled with robust and standardized in vitro testing, is crucial for the successful development and clinical deployment of this new agent. Continuous surveillance and further investigation into the genetic basis of resistance will be essential to preserving the long-term efficacy of this compound.

References

- 1. [Mechanisms of resistance to beta-lactam antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. β-Lactam Resistance Mechanisms: Gram-Positive Bacteria and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00200G [pubs.rsc.org]

- 4. Bacterial resistance mechanisms to beta-lactam antibiotics: assessment of management strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cmpt.ca [cmpt.ca]

- 6. Modes and Modulations of Antibiotic Resistance Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Deciphering the genetic network and programmed regulation of antimicrobial resistance in bacterial pathogens [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. microbe-investigations.com [microbe-investigations.com]

- 10. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 11. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]

- 12. protocols.io [protocols.io]

- 13. asm.org [asm.org]

- 14. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]

- 15. microbenotes.com [microbenotes.com]

- 16. hardydiagnostics.com [hardydiagnostics.com]

- 17. assaygenie.com [assaygenie.com]

- 18. content.abcam.com [content.abcam.com]

- 19. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cefiderocol: A Novel Siderophore Cephalosporin

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the novel antibacterial agent Cefiderocol, covering its unique mechanism of action, in vitro activity against challenging Gram-negative pathogens, and the standardized experimental protocols used for its evaluation.

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. Organisms such as carbapenem-resistant Enterobacterales (CRE), Pseudomonas aeruginosa, and Acinetobacter baumannii have developed sophisticated mechanisms to evade conventional antibiotic therapies, necessitating the development of innovative antibacterial agents. Cefiderocol is a first-in-class siderophore cephalosporin designed to overcome common resistance mechanisms. It has demonstrated potent activity against a broad spectrum of aerobic Gram-negative bacteria, including those resistant to carbapenems.[1][2]

Structurally, Cefiderocol is similar to cephalosporins like cefepime and ceftazidime but is distinguished by a chlorocatechol group attached to its C-3 side chain.[3][4] This modification confers a siderophore-like property, allowing the molecule to chelate iron and exploit the bacteria's own iron uptake systems to gain entry into the periplasmic space, a strategy often described as a "Trojan horse" mechanism.[1]

Mechanism of Action

Cefiderocol employs a dual mechanism to enter bacterial cells and exert its bactericidal effect.

-

Active Transport (Siderophore Pathway): The primary and most innovative entry mechanism involves its siderophore moiety. Cefiderocol chelates ferric iron (Fe³⁺) in the extracellular environment.[5] This complex is then recognized and actively transported across the bacterial outer membrane by various iron transporter proteins, such as CirA and Fiu in E. coli and PiuA in P. aeruginosa.[3][5] This active transport allows Cefiderocol to achieve high concentrations in the periplasmic space, bypassing resistance mechanisms like porin channel mutations or deletions that limit the entry of other β-lactams.[1]

-

Passive Diffusion: Like other cephalosporins, Cefiderocol can also diffuse passively through porin channels into the periplasm, although this is a less significant pathway.[1][5]

Once in the periplasmic space, Cefiderocol dissociates from the iron and binds with high affinity to penicillin-binding proteins (PBPs), primarily PBP3.[3][5] This binding inhibits the final transpeptidation step of peptidoglycan synthesis, which is critical for maintaining the integrity of the bacterial cell wall. The resulting disruption leads to cell lysis and death.[1][4] Furthermore, Cefiderocol's structure provides stability against hydrolysis by a wide range of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and both serine- and metallo-carbapenemases.[4][6]

Signaling Pathway Diagram

The following diagram illustrates the "Trojan Horse" mechanism of Cefiderocol.

Quantitative Data: In Vitro Activity

Cefiderocol has demonstrated potent in vitro activity against a wide range of multidrug-resistant Gram-negative pathogens. The following tables summarize Minimum Inhibitory Concentration (MIC) data from various surveillance studies. MIC values are crucial metrics for assessing an antibiotic's efficacy, with lower values indicating greater potency.

Table 1: Cefiderocol MIC Data for Enterobacterales (2020 SENTRY Surveillance Program) [2]

| Organism Group | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Susceptible (CLSI) |

| All Enterobacterales | 0.06 | 0.5 | 99.8% |

| Carbapenem-Resistant Enterobacterales (CRE) | 0.25 | 2.0 | 98.2% |

Table 2: Cefiderocol MIC Data for Non-Fermenting Gram-Negative Bacilli

| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Susceptible (CLSI) | Source |

| P. aeruginosa (All) | 0.12 | 0.5 | 99.6% | [2] |

| P. aeruginosa (Meropenem-Resistant) | 0.5 | 2.0 | 97.8% | [7] |

| A. baumannii complex | 0.25 | 2.0 | 94.4% | [8] |

| S. maltophilia | ≤0.06 | 0.25 | 97.9% | [8] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Susceptibility breakpoints may vary by regulatory agency (e.g., CLSI, FDA, EUCAST).[9]

Experimental Protocols

Accurate determination of Cefiderocol's in vitro activity requires specialized testing conditions due to its mechanism of action.

Broth Microdilution for MIC Determination

The reference method for determining Cefiderocol's MIC is broth microdilution, following guidelines from the Clinical and Laboratory Standards Institute (CLSI), specifically document M07.[10][11][12]

Principle: This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium to determine the lowest concentration that visibly inhibits growth.

Detailed Methodology:

-

Medium Preparation: A crucial modification for Cefiderocol testing is the use of iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) .[13][14] This is essential to mimic the iron-limited conditions in a host infection and to ensure the drug's siderophore activity is appropriately engaged.

-

Inoculum Preparation: A suspension of the test organism is prepared from 3-5 morphologically similar colonies grown on a non-selective agar plate. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

-

Plate Preparation: A 96-well microtiter plate is prepared with serial twofold dilutions of Cefiderocol in ID-CAMHB. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Inoculation and Incubation: Each well (except the sterility control) is inoculated with the standardized bacterial suspension. The plate is then incubated at 35°C ± 2°C for 16-20 hours in ambient air.[12]

-

Result Interpretation: The MIC is recorded as the lowest concentration of Cefiderocol that completely inhibits visible bacterial growth (i.e., the first clear well).

Time-Kill Assay

Time-kill assays provide dynamic information about an antibiotic's bactericidal or bacteriostatic activity over time.[15][16]

Principle: This assay measures the rate of bacterial killing by exposing a standardized inoculum to a constant concentration of the antibiotic and quantifying the number of viable bacteria at specified time intervals.

Detailed Methodology:

-

Preparation: A starting bacterial inoculum of ~5 x 10⁵ CFU/mL is prepared in ID-CAMHB. The test is set up with several flasks: a growth control (no antibiotic) and flasks containing Cefiderocol at specific concentrations (e.g., 1x, 2x, 4x the predetermined MIC).

-

Incubation and Sampling: The flasks are incubated with agitation at 35°C. At predefined time points (e.g., 0, 2, 4, 8, 12, 24 hours), an aliquot is removed from each flask.

-

Quantification: The removed samples are serially diluted in a neutralizing buffer or saline. A specific volume of each dilution is plated onto a suitable agar medium.

-

Colony Counting: After incubation of the plates for 18-24 hours, the resulting colonies are counted. The counts are used to calculate the concentration of viable bacteria (CFU/mL) at each time point.

-

Data Analysis: The results are plotted as log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum count.[16] Synergy can be assessed by comparing the killing rate of a combination of drugs to that of the most active single agent.[17]

Mandatory Visualization: Experimental Workflow

The following diagram outlines the standard workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent like Cefiderocol.

Conclusion

Cefiderocol represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. Its unique "Trojan horse" mechanism of entry, which co-opts bacterial iron transport systems, allows it to overcome resistance mechanisms that are effective against other β-lactams. The potent in vitro activity demonstrated against CRE, MDR P. aeruginosa, and A. baumannii underscores its potential as a valuable therapeutic option for treating serious infections with limited alternatives.[2][18] Adherence to specialized testing protocols, particularly the use of iron-depleted media, is critical for accurately assessing its efficacy in the laboratory and ensuring its appropriate clinical application.

References

- 1. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Mechanism of action of cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Mechanism of action of cefiderocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Cefiderocol Treatment for Patients with Multidrug- and Carbapenem-Resistant Pseudomonas aeruginosa Infections in the Compassionate Use Program - PMC [pmc.ncbi.nlm.nih.gov]

- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cefiderocol for the Treatment of Multidrug-Resistant Gram-Negative Bacteria: A Systematic Review of Currently Available Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2023 AST: Ceftiderocol Testing | News | CLSI [clsi.org]

- 15. actascientific.com [actascientific.com]

- 16. emerypharma.com [emerypharma.com]

- 17. researchgate.net [researchgate.net]

- 18. In vitro activity of cefiderocol and other newly approved antimicrobials against multi-drug resistant Gram-negative pathogens recovered in intensive care units in Spain and Portugal - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for "Antibacterial Agent 98"

For Researchers, Scientists, and Drug Development Professionals

Introduction